N-Butyldocosan-1-amine
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Overview
Description
N-Butyldocosan-1-amine is a long-chain aliphatic amine characterized by a 22-carbon chain with a butyl group attached to the nitrogen atom. This compound belongs to the class of primary amines, which are known for their versatile reactivity and wide range of applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyldocosan-1-amine typically involves the reaction of docosanoic acid with butylamine. The process can be carried out through a reductive amination reaction, where the carboxylic acid group of docosanoic acid is first converted to an aldehyde, followed by reaction with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions generally include mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same reductive amination reaction but is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-Butyldocosan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso-docosan-1-amine, nitro-docosan-1-amine.
Reduction: Secondary and tertiary butylamines.
Substitution: N-Butyldocosanamide, N-Butyldocosan-1-sulfonamide.
Scientific Research Applications
N-Butyldocosan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-Butyldocosan-1-amine involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the amine group can form hydrogen bonds with protein targets, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N-Octyldocosan-1-amine
- N-Dodecyldocosan-1-amine
- N-Hexadecyldocosan-1-amine
Uniqueness
N-Butyldocosan-1-amine is unique due to its specific chain length and butyl substitution, which confer distinct physicochemical properties. Compared to shorter or longer chain analogs, it exhibits different solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
CAS No. |
922525-80-2 |
---|---|
Molecular Formula |
C26H55N |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
N-butyldocosan-1-amine |
InChI |
InChI=1S/C26H55N/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-27-25-6-4-2/h27H,3-26H2,1-2H3 |
InChI Key |
RLZYCYZOTOFBFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCCC |
Origin of Product |
United States |
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